molecular formula C19H12F3NO B14132089 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine

10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine

Cat. No.: B14132089
M. Wt: 327.3 g/mol
InChI Key: BKORERVNQPDBNW-UHFFFAOYSA-N
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Description

10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine is a chemical compound with the molecular formula C19H12F3NO. It is known for its unique structural features, which include a phenoxazine core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine typically involves the reaction of phenoxazine with a trifluoromethyl-substituted phenyl halide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxazine is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxazine derivatives, quinones, and reduced phenoxazine compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The phenoxazine core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-10H-phenoxazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    10-(4-Chlorophenyl)-10H-phenoxazine:

Uniqueness

The presence of the trifluoromethyl group in 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine imparts unique properties, such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H12F3NO

Molecular Weight

327.3 g/mol

IUPAC Name

10-[4-(trifluoromethyl)phenyl]phenoxazine

InChI

InChI=1S/C19H12F3NO/c20-19(21,22)13-9-11-14(12-10-13)23-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)23/h1-12H

InChI Key

BKORERVNQPDBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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